2-Methyl-6-(trifluoromethyl)nicotinic acid is an organic compound characterized by the molecular formula and a molecular weight of approximately 205.13 g/mol. This compound is notable for its trifluoromethyl group, which enhances its lipophilicity and biological activity. It has applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences.
This compound is synthesized from pyridine derivatives through several chemical processes, including chlorination and fluorination reactions. It is commercially available from various chemical suppliers and is utilized in research laboratories for its unique properties.
2-Methyl-6-(trifluoromethyl)nicotinic acid belongs to the class of nicotinic acids, which are derivatives of pyridine containing a carboxylic acid group. Its structural modifications, particularly the trifluoromethyl group, classify it as a fluorinated organic compound.
The synthesis of 2-Methyl-6-(trifluoromethyl)nicotinic acid typically involves a multi-step process:
The reaction conditions must be carefully monitored to optimize yields and minimize byproducts. The use of transition metal catalysts is crucial for promoting the required transformations while maintaining selectivity.
The molecular structure of 2-Methyl-6-(trifluoromethyl)nicotinic acid features a pyridine ring with a carboxylic acid functional group and a trifluoromethyl substituent at the 6-position. The presence of the methyl group at the 2-position contributes to its unique reactivity profile.
2-Methyl-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Methyl-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions. The trifluoromethyl group enhances its ability to interact with hydrophobic regions in proteins, potentially increasing its efficacy as a pharmaceutical agent.
Relevant data indicates that the compound exhibits significant biological activity owing to its structural characteristics, making it valuable in research applications .
2-Methyl-6-(trifluoromethyl)nicotinic acid has several important applications:
The compound systematically named 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid (CAS: 261635-93-2) belongs to the nicotinic acid derivative family. Its molecular formula is C8H6F3NO2 (MW: 205.14 g/mol), featuring a pyridine ring substituted with a methyl group at C2 and a trifluoromethyl (CF3) group at C6, while the carboxylic acid resides at C3 [1] [3]. This strategic placement creates distinct electronic effects: the meta-relationship between the electron-withdrawing CF3 and carboxylic acid groups, combined with the ortho-methyl group, influences acidity (predicted pKa ≈ 2.51), solubility (4.7 g/L in water at 25°C), and melting behavior (139–141°C) [1] [3] [7]. The trifluoromethyl group enhances lipophilicity (XLogP3: 1.7), improving membrane permeability in bioactive derivatives .
Table 1: Fundamental Physicochemical Properties
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 205.14 g/mol | - |
Melting Point | 139–141°C | - |
Water Solubility | 4.7 g/L | 25°C |
Density | 1.414 g/cm³ | 20°C, 760 Torr |
pKa (predicted) | 2.51 | - |
Table 2: Common Synonyms and Identifiers
Synonym | Registry Number |
---|---|
2-Methyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid | 261635-93-2 |
6-(Trifluoromethyl)-2-methylnicotinic acid | 261635-93-2 |
MFCD01311990 (MDL Number) | - |
PubChem CID 2775683 | - |
Nicotinic acid (niacin) gained prominence in the 1940s for treating pellagra, establishing pyridinecarboxylic acids as biologically relevant scaffolds. The introduction of fluorinated groups in the late 20th century marked a paradigm shift, with the trifluoromethyl group (–CF3) becoming a cornerstone in medicinal chemistry due to its ability to enhance binding affinity, metabolic stability, and bioavailability [4]. 2-Methyl-6-(trifluoromethyl)nicotinic acid emerged as a key intermediate in the 2000s, enabling access to compounds with optimized pharmacokinetic profiles unattainable with non-fluorinated analogs [3] .
A landmark application is in HIV-1 reverse transcriptase (RT) inhibitors. Studies demonstrated that derivatives like 2-(arylamino)-6-(trifluoromethyl)nicotinic acids act as dual-site allosteric inhibitors, simultaneously targeting RNase H and polymerase functions of HIV-1 RT. Compound 21 (derived from this scaffold) achieved IC50 = 14 µM against RNase H and suppressed viral replication with a selectivity index >10, showcasing efficacy against NNRTI-resistant strains (e.g., K103N, Y181C mutants) [4]. This exemplifies the scaffold’s role in overcoming drug resistance.
Table 3: Evolution of Nicotinic Acid Derivatives in Drug Discovery
Era | Key Derivatives | Therapeutic Applications | Limitations Addressed by CF3-Analog |
---|---|---|---|
1940s–1960s | Nicotinic acid (Niacin) | Pellagra, dyslipidemia | Low metabolic stability |
1980s–1990s | 6-Methylnicotinic acid | Anti-inflammatories | Moderate bioavailability |
2000s–Present | 2-Methyl-6-(trifluoromethyl)nicotinic acid | HIV RT inhibitors, antimicrobials | Resistance, specificity, membrane permeability |
The scaffold’s versatility extends to:
This trifluoromethylnicotinic acid variant remains pivotal in designing multifunctional drugs addressing emergent therapeutic challenges.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1